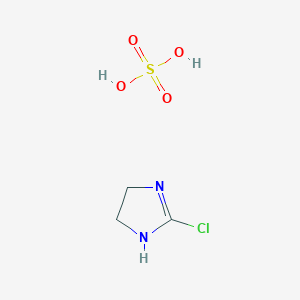
2-Chloro-4-fluoropyrimidine
Descripción general
Descripción
2-Chloro-4-fluoropyrimidine is a heterocyclic organic compound that belongs to the class of fluoropyrimidines It is characterized by the presence of both chlorine and fluorine atoms attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium alkoxide in an organic solvent such as methanol . The reaction conditions often involve heating the mixture to facilitate the substitution of chlorine atoms with alkoxy groups.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of trichloroethylene and triphosgene as reagents, with a tertiary amine catalyst to promote the reaction . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-fluoropyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile such as an amine or alkoxide.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with nucleophiles such as amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, such as 2-chloro-4-alkoxy-5-fluoropyrimidines and 2-chloro-4-aryloxy-5-fluoropyrimidines .
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoropyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a precursor for the synthesis of various bioactive molecules .
Medicine: In medicine, fluoropyrimidines, including this compound, are explored for their potential anticancer properties. They are used in the development of chemotherapeutic agents due to their ability to inhibit DNA synthesis and function .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products .
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoropyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase . This inhibition leads to the disruption of DNA replication and cell division, making it effective in cancer treatment.
Comparación Con Compuestos Similares
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-4-alkoxy-5-fluoropyrimidine
- 2-Chloro-4-aryloxy-5-fluoropyrimidine
Comparison: Compared to other similar compounds, 2-Chloro-4-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. For instance, the presence of both chlorine and fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
2-chloro-4-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-4-7-2-1-3(6)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBAGLRPNSWXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476412 | |
| Record name | 2-chloro-4-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-29-6 | |
| Record name | 2-chloro-4-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)








